LY2828360 - 1231220-79-3

LY2828360

Catalog Number: EVT-273968
CAS Number: 1231220-79-3
Molecular Formula: C22H27ClN6O
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly known as LY2828360, is a synthetic compound classified as a G protein-biased agonist of the cannabinoid CB2 receptor. [, , , ] This selectivity for CB2 receptors over CB1 receptors suggests potential therapeutic benefits without the psychoactive effects often associated with CB1 receptor activation. [, ] LY2828360 has been investigated for its role in modulating pain pathways, particularly in the context of neuropathic pain and opioid tolerance. [, , ]

AM1710

Relevance: AM1710 is structurally distinct from LY2828360 but shares its pharmacological target, the CB2 receptor. Both compounds demonstrate similar anti-allodynic effects in paclitaxel-induced neuropathic pain models, suggesting a shared mechanism of action mediated through CB2 receptor activation [, ]. This supports the hypothesis that targeting CB2 receptors could be a valuable strategy for developing novel analgesics.

Δ⁹-tetrahydrocannabinol (THC)

Relevance: While not explicitly mentioned in these papers, THC's activity at CB2 receptors is relevant when considering LY2828360. Unlike THC, LY2828360 selectively targets CB2 receptors, avoiding the psychoactive effects associated with CB1 receptor activation []. This selectivity makes LY2828360 a more promising candidate for therapeutic development, particularly in pain management.

Morphine

Relevance: The studies highlight a key advantage of LY2828360 over morphine. While morphine tolerance develops in animal models, co-administration of LY2828360 with morphine effectively attenuates the development of tolerance and dependence [, , ]. This suggests that LY2828360 could enhance the effectiveness and safety profile of opioid analgesics like morphine in clinical settings.

Fentanyl

Relevance: The research demonstrates that LY2828360 can attenuate fentanyl-induced respiratory depression in mice []. This finding suggests that CB2 agonists like LY2828360 might offer a novel approach to mitigating the respiratory depressant effects of opioids, potentially reducing the risk of overdose associated with fentanyl and other opioids.

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)

Relevance: In a study using tubular human brain organoids, DAMGO was used to induce microglial activation, simulating neuroinflammation associated with opioid exposure []. Treatment with LY2828360 reversed this activation, shifting microglia back to a homeostatic state. This highlights LY2828360's potential neuroprotective properties and ability to counteract opioid-induced neuroinflammation, further emphasizing its therapeutic potential in addressing opioid-related complications.

Overview

LY2828360 is a synthetic compound classified as a selective agonist for the cannabinoid receptor type 2. It has been primarily studied for its potential therapeutic effects in managing pain, particularly neuropathic pain associated with chemotherapy and other conditions. The compound demonstrates a unique signaling bias, favoring G protein-mediated pathways over β-arrestin pathways, which may contribute to its efficacy and reduced side effects compared to traditional analgesics.

Source and Classification

LY2828360 was developed by Eli Lilly and Company and is characterized as a small molecule with a specific affinity for cannabinoid receptor type 2. This receptor is predominantly expressed in peripheral tissues and immune cells, making it a target for modulating inflammation and pain without the psychoactive effects commonly associated with cannabinoid receptor type 1 activation. The compound has been utilized in various preclinical studies to assess its analgesic properties and mechanisms of action.

Synthesis Analysis

The synthesis of LY2828360 involves several key steps that are typical for the development of small molecule drugs targeting G protein-coupled receptors. The compound's synthesis has been detailed in various studies, with methods focusing on optimizing yield and purity.

  1. Starting Materials: The synthesis typically begins with commercially available precursors that undergo a series of reactions including alkylation, cyclization, and functional group modifications.
  2. Key Reactions:
    • Alkylation: Involves attaching alkyl groups to the core structure to enhance receptor binding.
    • Cyclization: Forms the bicyclic structure essential for its activity.
    • Purification: Techniques such as chromatography are employed to isolate the final product from byproducts.

Technical details regarding the specific reagents and conditions used in the synthesis can be found in research articles that describe the compound's development .

Molecular Structure Analysis

The molecular structure of LY2828360 can be represented as follows:

  • Chemical Formula: C19H25ClN5O
  • Molecular Weight: 373.89 g/mol

The compound features a complex bicyclic structure that contributes to its binding affinity for cannabinoid receptors. Its structural characteristics include:

  • A chlorophenyl group
  • A piperazine moiety
  • A tetrahydropyran ring

These structural elements are crucial for its interaction with the cannabinoid receptor type 2 and influence its pharmacological properties .

Chemical Reactions Analysis

LY2828360 participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves binding to the cannabinoid receptor type 2, where it activates intracellular signaling pathways.
  2. Metabolism: Once administered, LY2828360 undergoes metabolic transformations primarily in the liver, involving cytochrome P450 enzymes that modify its structure for excretion.
  3. Degradation Pathways: The compound is subject to hydrolysis and oxidative reactions, leading to metabolites that may retain some biological activity or be inactive.

Understanding these reactions is essential for predicting the drug's behavior in biological systems and its potential interactions with other medications .

Mechanism of Action

LY2828360 exerts its effects primarily through activation of the cannabinoid receptor type 2, leading to several downstream effects:

  1. G Protein Activation: Upon binding, LY2828360 activates G proteins that initiate signaling cascades involved in pain modulation and anti-inflammatory responses.
  2. Inhibition of Pro-inflammatory Cytokines: The activation of cannabinoid receptor type 2 leads to reduced expression of pro-inflammatory cytokines, contributing to pain relief.
  3. Neuronal Modulation: In sensory neurons, LY2828360 can alter nociceptive signaling pathways, effectively reducing pain perception without central nervous system side effects typically associated with opioid analgesics .
Physical and Chemical Properties Analysis

The physical and chemical properties of LY2828360 include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited aqueous solubility.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for formulating LY2828360 into effective dosage forms for clinical use .

Applications

LY2828360 has shown promise in various scientific applications:

  1. Pain Management: Its primary application is in managing neuropathic pain, particularly in conditions such as chemotherapy-induced peripheral neuropathy.
  2. Anti-inflammatory Research: Studies have explored its potential in modulating inflammatory responses, making it a candidate for treating autoimmune diseases.
  3. Pharmacological Studies: As a research tool, LY2828360 aids in understanding cannabinoid receptor signaling pathways and their implications in pain modulation.

Properties

CAS Number

1231220-79-3

Product Name

LY2828360

IUPAC Name

8-(2-chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(oxan-4-yl)purine

Molecular Formula

C22H27ClN6O

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C22H27ClN6O/c1-15-24-21(28-11-9-27(2)10-12-28)19-22(25-15)29(16-7-13-30-14-8-16)20(26-19)17-5-3-4-6-18(17)23/h3-6,16H,7-14H2,1-2H3

InChI Key

UCMNDPDJRSEZPL-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl

Solubility

Soluble in DMSO

Synonyms

LY 2828360; LY-2828360; LY2828360

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)N=C(N2C4CCOCC4)C5=CC=CC=C5Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.